molecular formula C14H14N4O B10921969 2',5'-dimethyl-1-phenyl-1H,2'H-3,3'-bipyrazol-5-ol

2',5'-dimethyl-1-phenyl-1H,2'H-3,3'-bipyrazol-5-ol

Cat. No.: B10921969
M. Wt: 254.29 g/mol
InChI Key: XMHVNONILRHPRT-UHFFFAOYSA-N
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Description

2’,5’-dimethyl-1-phenyl-1H,2’H-3,3’-bipyrazol-5-ol is an organic compound belonging to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. This specific compound is notable for its unique structure, which includes two pyrazole rings connected by a single bond, with methyl and phenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-dimethyl-1-phenyl-1H,2’H-3,3’-bipyrazol-5-ol typically involves the condensation of appropriate precursors followed by cyclization and methylation reactions. One common method involves the reaction of benzaldehyde with 2-amino-3-methylbutanoic acid under acidic conditions to form an intermediate, which is then cyclized to form the pyrazole ring. Subsequent methylation and phenylation steps yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2’,5’-dimethyl-1-phenyl-1H,2’H-3,3’-bipyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated pyrazoles.

Scientific Research Applications

2’,5’-dimethyl-1-phenyl-1H,2’H-3,3’-bipyrazol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,5’-dimethyl-1-phenyl-1H,2’H-3,3’-bipyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Its unique structure allows it to interact with multiple targets, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,5’-dimethyl-1-phenyl-1H,2’H-3,3’-bipyrazol-5-ol is unique due to its dual pyrazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

5-(2,5-dimethylpyrazol-3-yl)-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C14H14N4O/c1-10-8-13(17(2)15-10)12-9-14(19)18(16-12)11-6-4-3-5-7-11/h3-9,16H,1-2H3

InChI Key

XMHVNONILRHPRT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C2=CC(=O)N(N2)C3=CC=CC=C3)C

Origin of Product

United States

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